Lipophilicity (XLogP3-AA) Across the 4-(Alkylsulfonylmethyl)piperidine Series
The target compound 4-((propylsulfonyl)methyl)piperidine exhibits an XLogP3-AA value of 0.8, representing a 0.9 log-unit increase relative to the methyl analog (XLogP3-AA = −0.1) and a 0.5 log-unit increase relative to the ethyl analog (XLogP = 0.3) [1][2]. This incremental lipophilicity gain from methyl → ethyl → n-propyl follows a predictable trend driven by methylene-group additions, with the n-propyl chain providing a balanced partition coefficient that remains within drug-like space (XLogP < 5) while enhancing membrane permeability potential compared to shorter-chain variants [1].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.8 (PubChem, XLogP3 3.0) |
| Comparator Or Baseline | 4-((Methylsulfonyl)methyl)piperidine: XLogP3-AA = −0.1; 4-((Ethylsulfonyl)methyl)piperidine: XLogP = 0.3; 4-((Isopropylsulfonyl)methyl)piperidine: XLogP = 0.7 |
| Quantified Difference | Δ = +0.9 vs methyl; Δ = +0.5 vs ethyl; Δ = +0.1 vs isopropyl |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15); ethyl and isopropyl values from chem960.com XLogP reference calculation |
Why This Matters
A 0.9 log-unit difference in XLogP translates to an approximately 8-fold difference in octanol–water partition coefficient, which can materially alter compound solubility, permeability, and off-target binding profiles in medicinal chemistry campaigns.
- [1] PubChem Compound Summary CID 28708713. 4-((Propylsulfonyl)methyl)piperidine – Computed Properties. National Center for Biotechnology Information; 2025. https://pubchem.ncbi.nlm.nih.gov/compound/28708713 View Source
- [2] PubChem Compound Summary CID 22275402. 4-((Methylsulfonyl)methyl)piperidine – Computed Properties. National Center for Biotechnology Information; 2025. https://pubchem.ncbi.nlm.nih.gov/compound/22275402 View Source
